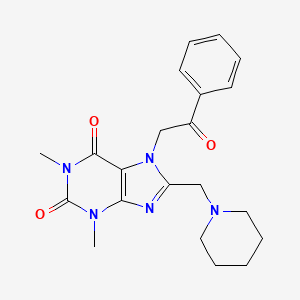

1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Description

This compound belongs to the xanthine derivative family, characterized by a purine-2,6-dione core with substitutions at positions 7 and 8. The 7-position is substituted with a 2-oxo-2-phenylethyl group, while the 8-position features a piperidin-1-ylmethyl moiety. These modifications are critical for modulating receptor affinity and biological activity, particularly in adenosine receptor antagonism and cardiovascular applications .

Properties

IUPAC Name |

1,3-dimethyl-7-phenacyl-8-(piperidin-1-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-23-19-18(20(28)24(2)21(23)29)26(13-16(27)15-9-5-3-6-10-15)17(22-19)14-25-11-7-4-8-12-25/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJWGGVLLANPQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

Substitution Reactions:

Addition of the Phenylethyl Group: The 7-position phenylethyl group can be introduced via Friedel-Crafts acylation using phenylacetyl chloride.

Introduction of the Piperidinylmethyl Group: The 8-position piperidinylmethyl group can be added through a nucleophilic substitution reaction using piperidine and formaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its pharmacological properties, such as anti-inflammatory, analgesic, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Analysis

The following table summarizes key structural analogs and their substituents:

Key Observations :

- The target compound’s 2-oxo-2-phenylethyl group at position 7 distinguishes it from analogs with benzyl (e.g., 4-methylbenzyl in ) or styryl (e.g., KW-6002 in ) substituents. This group may enhance lipophilicity and π-π stacking interactions with aromatic residues in receptor binding pockets.

Adenosine Receptor Antagonism

- Target Compound: Predicted to act as an A2A adenosine receptor antagonist due to structural similarities to KW-6002, a known A2A blocker with neuroprotective effects in Parkinson’s disease models .

- KW-6002 : Demonstrates potent A2A antagonism (IC50 ~10 nM) and reduces dopamine depletion in MPTP-induced neurodegeneration .

- Piperidinyl Analogs : Compounds with piperidinylmethyl groups (e.g., ) show moderate A2A affinity but lack systematic in vivo validation.

Cardiovascular Activity

- 8-Benzylamino Derivatives: Exhibit hypotensive effects (e.g., compound 11 in reduces blood pressure by ~20% in rodent models).

Pharmacokinetic and Drug-Like Properties

Biological Activity

1,3-Dimethyl-7-(2-oxo-2-phenylethyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione, also known as a substituted xanthine derivative, has garnered attention in pharmacological research due to its complex structure and potential therapeutic applications. This compound is characterized by its unique functional groups and heterocyclic structure that contribute to its biological activities.

Chemical Structure and Properties

The molecular formula of the compound is , and it features:

- Dimethyl groups at the 1 and 3 positions.

- A piperidine moiety at the 8 position.

- A phenylethyl ketone substituent at the 7 position.

These structural characteristics are pivotal in determining the compound's interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Enzyme Inhibition

1,3-Dimethyl-7-(2-oxo-2-phenylethyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione has shown potential as an inhibitor of various enzymes. For example:

- α-glucosidase inhibition : Some derivatives of piperidine compounds have demonstrated significant inhibition of α-glucosidase, which is crucial for managing diabetes by slowing carbohydrate absorption .

Antimicrobial Activity

Studies involving structural analogs have reported antimicrobial properties against various pathogens. For instance, certain piperidine derivatives exhibited potent activity against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, indicating that modifications in the piperidine structure can enhance antimicrobial efficacy .

Interaction with Receptors

The compound may interact with specific receptors involved in signal transduction pathways. This interaction can modulate cellular responses, making it a candidate for further exploration in therapeutic contexts.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

Study 1: Antimicrobial Efficacy

A study synthesized various piperidine derivatives and evaluated their antimicrobial activity. Compounds with specific substitutions on the benzhydryl ring showed enhanced efficacy compared to standard drugs like chloramphenicol .

Study 2: Enzyme Inhibition Mechanism

Research on piperidinyl compounds indicated that polar groups on the phenyl ring significantly influenced enzyme inhibition activity. Molecular docking studies revealed critical binding modes responsible for this inhibition .

Comparative Analysis of Related Compounds

The following table highlights structural similarities and differences among related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-(benzylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethylpurine | Benzylamine group | Hydroxy group alters solubility |

| 8-(hydroxybenzylamino)-1,3-dimethylpurine | Hydroxybenzylamine | Additional hydroxyl affects reactivity |

| 7-(2-hydroxyphenylethyl)-1,3-dimethylpurine | Lacks benzylamine | Changes interaction profile |

This comparative analysis underscores how variations in functional groups can lead to significant differences in biological activity and therapeutic potential.

The mechanism by which this compound exerts its biological effects involves:

- Binding to active sites of enzymes or receptors.

- Modulation of enzymatic functions , potentially through allosteric mechanisms.

These interactions can lead to altered metabolic pathways and cellular responses.

Q & A

Q. What are the key synthetic routes for this compound?

The synthesis typically involves multi-step functionalization of the purine core. Key steps include:

- Purine Ring Formation : Base structures are synthesized via condensation reactions with formamide derivatives and nitrogen-rich precursors.

- Substitution at Position 7 : A phenacyl group (2-oxo-2-phenylethyl) is introduced via nucleophilic substitution or alkylation under controlled temperatures (80–100°C) and catalysts like K₂CO₃ .

- Piperidine Functionalization at Position 8 : Piperidin-1-ylmethyl groups are added using reductive amination or coupling reactions, often requiring anhydrous conditions and catalysts such as Pd/C .

- Validation : Final purity is confirmed via column chromatography and recrystallization .

Q. How is this compound characterized using spectroscopic methods?

Critical spectral data include:

Advanced Research Questions

Q. How do structural modifications at positions 7 and 8 affect biological activity?

-

Position 7 (Phenacyl Group) : Modulating the phenyl ring (e.g., electron-withdrawing groups like -NO₂ or -CF₃) enhances binding to adenosine receptors, as shown in analogs with prophylactic antiarrhythmic activity .

-

Position 8 (Piperidinylmethyl Group) : Increasing steric bulk (e.g., cyclohexyl vs. piperidinyl) reduces solubility but improves target selectivity. For example, 8-(3-aminopiperidinyl) derivatives show covalent interactions with nucleophilic protein residues .

-

SAR Table :

Modification Effect Reference 7-(4-Nitrophenacyl) ↑ Adenosine A₁ antagonism 8-(4-Methoxyphenylpiperazinyl) ↑ Serotonin receptor affinity

Q. What computational methods predict its biological activity and drug-likeness?

- Virtual Screening : Tools like ChemAxon’s Chemicalize.org assess drug-likeness via parameters like LogP (optimal range: 2–3.5), topological polar surface area (<90 Ų), and hydrogen bond donors/acceptors .

- Molecular Docking : Studies using AutoDock Vina highlight strong interactions with adenosine receptors (binding energy: −9.2 kcal/mol), driven by the phenacyl group’s π-π stacking and piperidine’s hydrogen bonding .

- ADMET Prediction : SwissADME predicts moderate hepatic metabolism (CYP3A4 substrate) and blood-brain barrier permeability, suggesting CNS activity potential .

Q. How can contradictory data in biological assays be resolved?

- Case Example : Discrepancies in enzyme inhibition (e.g., PDE4 IC₅₀ ranging from 50 nM to 1 µM) may arise from assay conditions (e.g., Mg²⁺ concentration, pH).

- Methodological Solutions :

Methodological Considerations

- Synthetic Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for polar intermediates, toluene for aromatic coupling) .

- Analytical Validation : Cross-validate LC-MS purity (>95%) with differential scanning calorimetry to detect polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.